molecular formula C19H21IN2O3 B4936739 11-(4-hydroxy-3-iodo-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(4-hydroxy-3-iodo-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B4936739
M. Wt: 452.3 g/mol
InChI Key: GKLMZBJETRFZDQ-UHFFFAOYSA-N
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Description

This compound is a part of a broader class of chemical entities known for their complex structures and potential biological activities. The detailed analyses provided encompass synthesis, molecular structure, chemical reactions, and properties, focusing on physical and chemical aspects.

Synthesis Analysis

The synthesis of related tricyclic and bicyclic compounds involves multiple steps including Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization. For example, the synthesis of hydroxy-4-methoxytricyclo compounds from bromo-methoxybenzenes demonstrates the complexity and intricacy of creating such structures (Shishov et al., 2014).

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated through various methods including X-ray diffraction. This technique has been pivotal in determining the crystal structure of benzyl-protected derivatives of target compounds, providing insight into their 3D conformation and molecular interactions (Shishov et al., 2014).

Chemical Reactions and Properties

The reactivity of these compounds under different conditions reveals their potential for further chemical modifications and applications. For instance, the Mannich-type one-pot synthesis of tetraazatricyclo derivatives shows their capability to undergo transformation into various derivatives, highlighting their versatile chemical reactivity (Dotsenko et al., 2007).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity, which is not specified for this compound. Therefore, it’s difficult to provide an accurate mechanism of action .

Future Directions

The future directions for this compound would depend on its intended use or biological activity. Potential areas of study could include exploring its reactivity, studying its potential biological activity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

11-[(4-hydroxy-3-iodo-5-methoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O3/c1-25-17-7-12(6-15(20)19(17)24)8-21-9-13-5-14(11-21)16-3-2-4-18(23)22(16)10-13/h2-4,6-7,13-14,24H,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLMZBJETRFZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CC3CC(C2)C4=CC=CC(=O)N4C3)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-Hydroxy-3-iodo-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

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